molecular formula C9H16O4 B032748 Suberic acid monomethyl ester CAS No. 3946-32-5

Suberic acid monomethyl ester

Cat. No. B032748
Key on ui cas rn: 3946-32-5
M. Wt: 188.22 g/mol
InChI Key: KOVPXZDUVJGGFU-UHFFFAOYSA-N
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Patent
US07560484B2

Procedure details

Di-tert-butyl dicarboxylate (9.58 mL, 41.7 mmol) and 4-dimethylaminopyridine (1.02 g, 0.34 mmol) were successively added to a tert-butanol solution (56 mL) of 7-methoxycarbonylheptanoic acid (1) (5.00 mL, 5.24 g, 27.8 mmol) at room temperature under the argon atmosphere, and the mixture was stirred at room temperature for 1 hour. A 0.2 N hydrochloric acid solution (20 mL) was added to the reaction solution to make the mixture weakly acidic, and the reaction solution was concentrated to about ⅓ volume, and extracted with chloroform (50 mL) three times. The organic layer was washed with saturated brine (50 mL), dried over sodium sulfate, and concentrated. The resulting brown oily crude product (6.5 g) was separated and purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to obtain t-butyl-7-methoxycarbonylheptanoate (2) as a colorless liquid substance (5.58 g, 82%).
[Compound]
Name
Di-tert-butyl dicarboxylate
Quantity
9.58 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11](O)=[O:12])=[O:4].Cl.[C:15]([OH:19])([CH3:18])([CH3:17])[CH3:16]>CN(C)C1C=CN=CC=1>[C:15]([O:19][C:11](=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:3]([O:2][CH3:1])=[O:4])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Di-tert-butyl dicarboxylate
Quantity
9.58 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
COC(=O)CCCCCCC(=O)O
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
1.02 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated to about ⅓ volume
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (50 mL) three times
WASH
Type
WASH
Details
The organic layer was washed with saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting brown oily crude product (6.5 g) was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CCCCCCC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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